

Solubility of Cesium Pivalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Cesium pivalate					
Cat. No.:	B1349073	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium pivalate (CsOPiv), the cesium salt of pivalic acid, is a versatile organic base increasingly utilized in palladium-catalyzed cross-coupling and carbonylation reactions.[1][2] Its efficacy in these applications is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of cesium pivalate in various organic solvents, details a general experimental protocol for its quantitative determination, and illustrates its role in a common catalytic cycle. While specific quantitative solubility data remains elusive in publicly available literature, this guide consolidates qualitative information and provides a framework for its empirical determination.

Solubility Profile of Cesium Pivalate

Cesium pivalate's solubility is dictated by the ionic character of the cesium-carboxylate bond and the nonpolar nature of the tert-butyl group. This dual nature leads to a nuanced solubility profile across different classes of organic solvents.

Qualitative Solubility Observations:

Polar Aprotic Solvents (e.g., DMSO, DMF): Cesium pivalate exhibits good to intermediate
solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide
(DMF).[3] This is attributed to the effective solvation of the large, soft cesium cation by these

solvents. The "cesium effect," which posits that cesium salts in such solvents are highly dissociated, rendering the anion more reactive, is well-documented for other cesium carboxylates and is likely applicable to **cesium pivalate**.

- Polar Protic Solvents (e.g., Ethanol): The compound demonstrates high solubility in polar protic solvents such as ethanol.[3]
- Nonpolar Organic Solvents: Due to its ionic nature, cesium pivalate has limited solubility in nonpolar organic solvents.[3]
- Ethereal Solvents (e.g., THF): While specific data is unavailable, solubility in solvents like tetrahydrofuran (THF) is expected to be moderate, likely increasing with temperature.
- Aqueous Solubility: For reference, the quantitative solubility in aqueous solutions is reported as 2.82 mg/mL, which corresponds to a 0.012 M concentration.[3]

Temperature Dependence:

The solubility of **cesium pivalate** in organic solvents is expected to increase with elevated temperatures, a typical behavior for ionic compounds.[3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **cesium pivalate** in a range of organic solvents is not readily available. The following table summarizes the known qualitative solubility. Researchers are encouraged to determine quantitative values empirically for their specific applications.

Solvent	Chemical Formula	Туре	Solubility (at 25 °C)	Notes
Dimethyl Sulfoxide (DMSO)	C₂H6OS	Polar Aprotic	Soluble	Often used in reactions involving cesium salts due to good solvating power for the cesium cation.
Dimethylformami de (DMF)	СзН7NО	Polar Aprotic	Soluble	Similar to DMSO, it is a common solvent for reactions utilizing cesium pivalate as a base.
Tetrahydrofuran (THF)	C4H8O	Ethereal	Sparingly Soluble	Solubility is expected to be limited but may be sufficient for certain catalytic applications, potentially increasing with heat.
Toluene	С7Н8	Aromatic Hydrocarbon	Insoluble	As a nonpolar solvent, it is not expected to be a suitable solvent for dissolving significant quantities of cesium pivalate.
Dichloromethane (DCM)	CH ₂ Cl ₂	Halogenated	Sparingly Soluble	Limited solubility is expected due

				to the ionic nature of the salt.
Acetonitrile	C₂H₃N	Polar Aprotic	Sparingly Soluble	While polar, its solvating power for cesium salts can be lower than that of DMSO or DMF.
Ethanol	C₂H₅OH	Polar Protic	Soluble	High solubility is reported, likely due to hydrogen bonding and ion-dipole interactions.[3]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of **cesium pivalate** solubility in an organic solvent. This method is based on creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

- Cesium Pivalate (anhydrous)
- Organic solvent of interest (anhydrous)
- Analytical balance (± 0.0001 g)
- Temperature-controlled shaker or stirring plate
- Vials with screw caps
- Syringe filters (e.g., 0.22 μm PTFE)
- Syringes

- Pre-weighed glass sample vials
- · Oven or vacuum oven

Procedure:

- Sample Preparation:
 - Add an excess amount of anhydrous cesium pivalate to a vial. The excess is crucial to ensure a saturated solution is formed.
 - Add a known volume (e.g., 5.0 mL) of the anhydrous organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.

Equilibration:

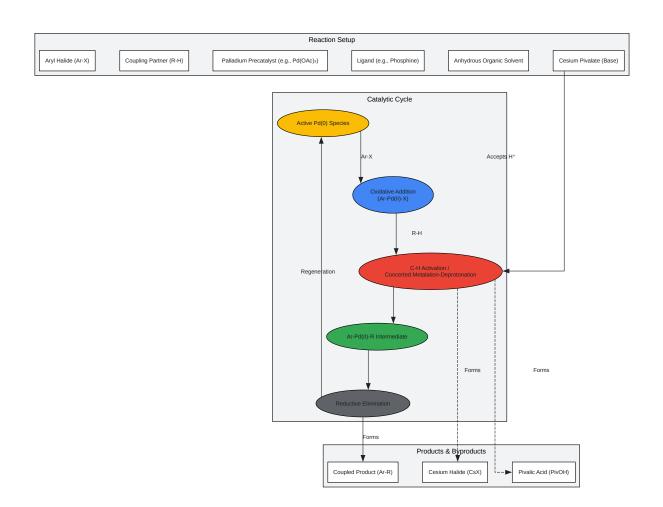
- Place the vial in a temperature-controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The solid phase should be present throughout this period.

Sample Extraction:

- Once equilibrated, allow the solid to settle.
- Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
- Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a preweighed glass sample vial. Record the exact volume of the filtered solution.

Solvent Evaporation:

 Place the sample vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the cesium pivalate (e.g., 60-80 °C).


- Continue heating until a constant weight of the dried residue is achieved.
- Calculation:
 - Determine the mass of the dissolved cesium pivalate by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
 - Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Solubility (g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

Application in Catalysis: A Workflow Visualization

Cesium pivalate is frequently employed as a base in palladium-catalyzed C-H activation and cross-coupling reactions. Its solubility in the reaction solvent is critical for the efficiency of the catalytic cycle. Below is a generalized workflow for such a reaction.

Click to download full resolution via product page

Caption: Generalized workflow for a Pd-catalyzed C-H activation/cross-coupling reaction using **cesium pivalate**.

Conclusion

While the qualitative solubility of **cesium pivalate** in polar organic solvents is well-established and underpins its utility in organic synthesis, a significant gap exists in the availability of precise quantitative data. This guide serves to consolidate the current understanding and provides a practical framework for researchers to determine these values for their specific systems. The continued investigation into the physicochemical properties of **cesium pivalate** will undoubtedly enhance its application in the development of novel and efficient chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Solubility of Organic Salts in Solvent—Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. Buy Cesium pivalate | 20442-70-0 [smolecule.com]
- To cite this document: BenchChem. [Solubility of Cesium Pivalate in Organic Solvents: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1349073#solubility-of-cesium-pivalate-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com